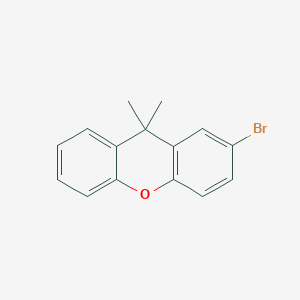
2-Bromo-9,9-dimethyl-9H-xanthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-9,9-dimethyl-9H-xanthene is a heterocyclic compound with the molecular formula C15H13BrO. It is known for its high fluorescence and electron delocalization properties, making it a valuable building block in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-9,9-dimethyl-9H-xanthene can be synthesized using different methods. One common approach involves the reaction of 2-bromofluorene with iodomethane. Another method includes the synthesis of 9,9-dimethyl-9H-xanthene from diphenyl ether and acetone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial purposes.
化学反应分析
Types of Reactions
2-Bromo-9,9-dimethyl-9H-xanthene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state.
科学研究应用
2-Bromo-9,9-dimethyl-9H-xanthene has several scientific research applications:
作用机制
The mechanism by which 2-Bromo-9,9-dimethyl-9H-xanthene exerts its effects is primarily related to its high electron delocalization and fluorescence properties. These characteristics enable it to interact with various molecular targets and pathways, making it useful in imaging and analytical applications.
相似化合物的比较
Similar Compounds
9,9-Dimethylxanthene: A related compound used in similar applications.
Xanthone Derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Uniqueness
2-Bromo-9,9-dimethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct fluorescence and electron delocalization properties. This makes it particularly valuable in applications requiring high sensitivity and specificity.
生物活性
2-Bromo-9,9-dimethyl-9H-xanthene is a compound that has garnered attention in the fields of chemistry and biology due to its unique structural characteristics and biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, applications in research, and relevant case studies.
Structural Characteristics
This compound features a xanthene core with two methyl groups at the 9-position and a bromine substituent at the 2-position. Its molecular formula is C₁₅H₁₃BrO, and it has a molecular weight of approximately 289.17 g/mol. The unique substitution pattern contributes to its distinct fluorescence properties and electron delocalization capabilities, making it a valuable compound in various scientific applications.
The biological activity of this compound can be attributed to its ability to interact with various biological targets through π-electron conjugation. This interaction facilitates its use as a fluorescent probe in biological imaging and biochemical assays. The compound's fluorescence allows researchers to track molecular interactions in real-time, providing insights into cellular processes and potential therapeutic applications.
Target Interactions
- Fluorescent Probes : The compound is utilized as a marker in biochemical assays due to its high sensitivity and specificity.
- Biological Imaging : Its fluorescence properties enable visualization of cellular components and dynamics.
Chemical Research
In chemical research, this compound serves as a building block for synthesizing other heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution and redox reactions, enhances its utility in organic synthesis.
Biological Research
The compound's potential applications extend to drug development and therapeutic uses. Ongoing research is exploring its efficacy in treating various diseases due to its interaction with biological systems. Studies suggest that xanthene derivatives exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.
Study on Fluorescent Properties
A study investigated the fluorescent properties of this compound compared to other xanthene derivatives. It was found that this compound exhibited enhanced fluorescence intensity and stability under physiological conditions, making it suitable for live-cell imaging applications .
Anticancer Activity
Research has shown that xanthene derivatives possess cytotoxic effects against cancer cell lines. One study demonstrated that this compound inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms. This finding highlights its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Fluorescence Properties | Biological Activity |
|---|---|---|
| This compound | High | Anticancer, Imaging |
| 9,9-Dimethylxanthene | Moderate | Limited |
| Xanthone Derivatives | Variable | Antioxidant, Antimicrobial |
The comparative analysis indicates that this compound stands out due to its superior fluorescence properties and diverse biological activities compared to similar compounds.
属性
IUPAC Name |
2-bromo-9,9-dimethylxanthene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-15(2)11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPNMPAEAGVMFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2OC3=C1C=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













